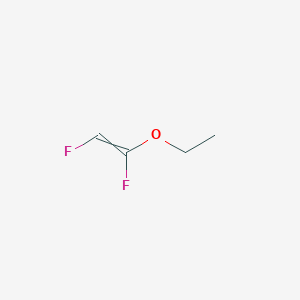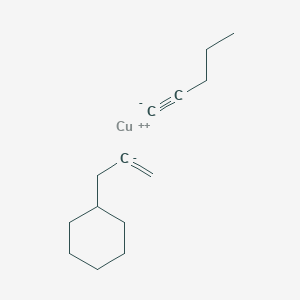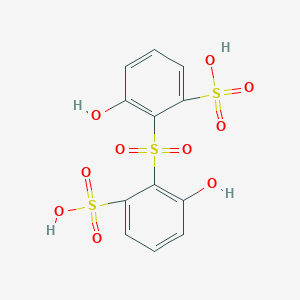![molecular formula C12H17BrO2Si B14306755 Methyl 2-[bromo(trimethylsilyl)methyl]benzoate CAS No. 114474-05-4](/img/structure/B14306755.png)
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate is an organic compound with the molecular formula C12H17BrO2Si It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromo(trimethylsilyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bromo(trimethylsilyl)methyl]benzoate typically involves the bromination of methyl 2-(trimethylsilyl)methylbenzoate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反応の分析
Types of Reactions
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to form Methyl 2-(trimethylsilyl)methylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the trimethylsilyl group to a hydroxyl group, forming Methyl 2-(hydroxymethyl)benzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of Methyl 2-(azidomethyl)benzoate or Methyl 2-(thiocyanatomethyl)benzoate.
Reduction: Formation of Methyl 2-(trimethylsilyl)methylbenzoate.
Oxidation: Formation of Methyl 2-(hydroxymethyl)benzoate.
科学的研究の応用
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical activity.
Biology: Employed in the study of enzyme-catalyzed reactions involving benzoate derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Methyl 2-[bromo(trimethylsilyl)methyl]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The trimethylsilyl group can stabilize carbocations formed during these reactions, facilitating the formation of new bonds. Additionally, the ester group can participate in various transformations, including hydrolysis and transesterification.
類似化合物との比較
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate can be compared with other similar compounds such as:
Methyl 2-bromobenzoate: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Methyl 2-(bromomethyl)benzoate: Similar structure but without the trimethylsilyl group, leading to different reactivity and stability.
Methyl 2-(trimethylsilyl)methylbenzoate: Lacks the bromine atom, making it less reactive towards nucleophiles.
The presence of both the bromine and trimethylsilyl groups in this compound makes it a unique and versatile compound in organic synthesis.
特性
CAS番号 |
114474-05-4 |
|---|---|
分子式 |
C12H17BrO2Si |
分子量 |
301.25 g/mol |
IUPAC名 |
methyl 2-[bromo(trimethylsilyl)methyl]benzoate |
InChI |
InChI=1S/C12H17BrO2Si/c1-15-12(14)10-8-6-5-7-9(10)11(13)16(2,3)4/h5-8,11H,1-4H3 |
InChIキー |
DACWDZKHTSKGNG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C([Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

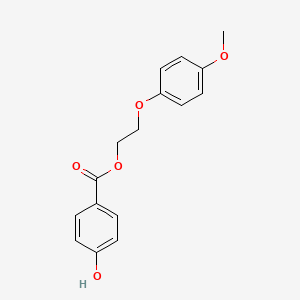
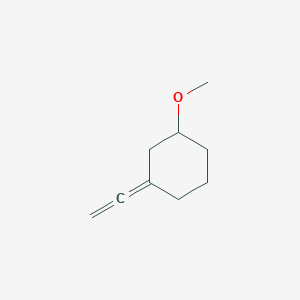
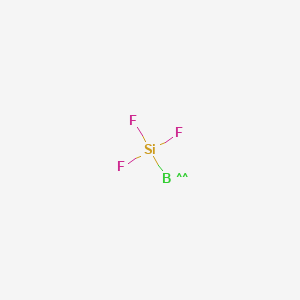
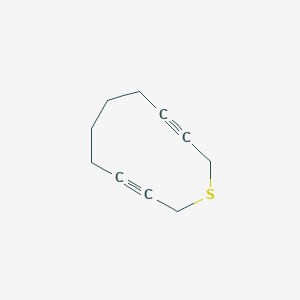

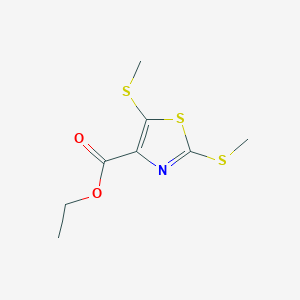

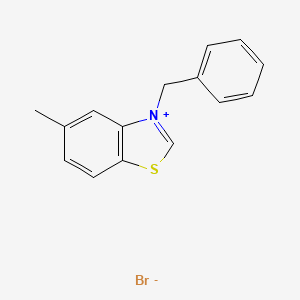
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
